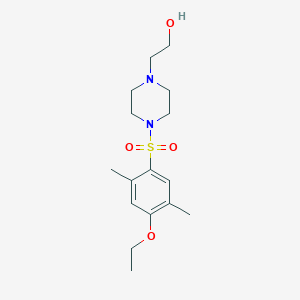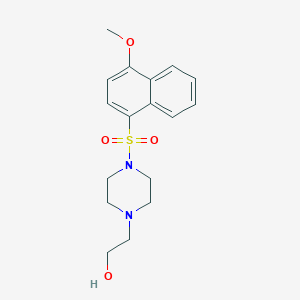
2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a naphthalene ring substituted with a methoxy group, a sulfonyl group, and a piperazine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 4-methoxynaphthalene, undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Attachment: The sulfonylated naphthalene is then reacted with piperazine under basic conditions to form the piperazine derivative.
Ethanol Attachment: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-((4-Hydroxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol.
Reduction: 2-(4-((4-Methoxynaphthalen-1-yl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in many bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. The naphthalene and piperazine moieties are found in many drugs, suggesting possible applications in developing new pharmaceuticals.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially allowing it to modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethanol: Similar structure but with a benzyl group
Properties
IUPAC Name |
2-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-23-16-6-7-17(15-5-3-2-4-14(15)16)24(21,22)19-10-8-18(9-11-19)12-13-20/h2-7,20H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSINJQTGWNFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
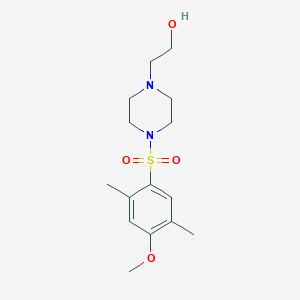

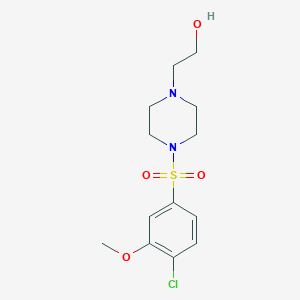


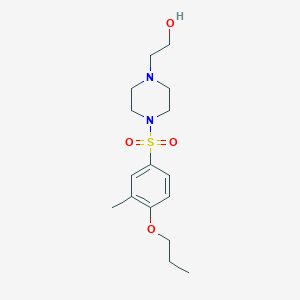
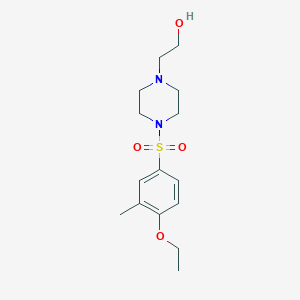
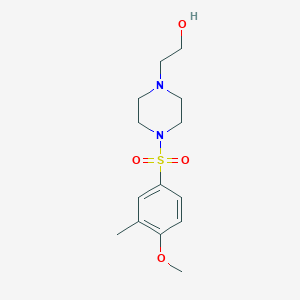
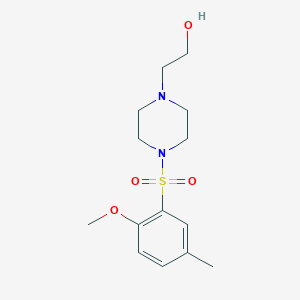
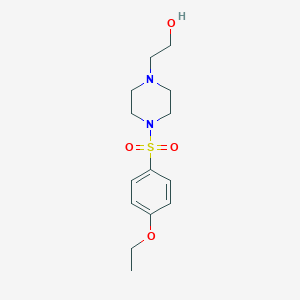
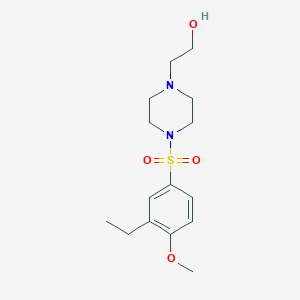
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
